1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol
Brand Name: Vulcanchem
CAS No.: 955554-21-9
VCID: VC7625266
InChI: InChI=1S/C12H16N4O/c1-5-10-9(4)15-16(11(10)17)12-13-7(2)6-8(3)14-12/h6,15H,5H2,1-4H3
SMILES: CCC1=C(NN(C1=O)C2=NC(=CC(=N2)C)C)C
Molecular Formula: C12H16N4O
Molecular Weight: 232.287

1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol

CAS No.: 955554-21-9

Cat. No.: VC7625266

Molecular Formula: C12H16N4O

Molecular Weight: 232.287

* For research use only. Not for human or veterinary use.

1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol - 955554-21-9

Specification

CAS No. 955554-21-9
Molecular Formula C12H16N4O
Molecular Weight 232.287
IUPAC Name 2-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-5-methyl-1H-pyrazol-3-one
Standard InChI InChI=1S/C12H16N4O/c1-5-10-9(4)15-16(11(10)17)12-13-7(2)6-8(3)14-12/h6,15H,5H2,1-4H3
Standard InChI Key VHICEXQLBAPPRW-UHFFFAOYSA-N
SMILES CCC1=C(NN(C1=O)C2=NC(=CC(=N2)C)C)C

Introduction

Chemical Identity and Structural Features

The compound’s systematic IUPAC name, 2-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-5-methyl-1H-pyrazol-3-one, reflects its bicylclic structure. Key physicochemical properties include a molecular formula of C12H16N4O\text{C}_{12}\text{H}_{16}\text{N}_{4}\text{O} and a molecular weight of 232.287 g/mol . Its InChIKey (VHICEXQLBAPPRW-UHFFFAOYSA-N) and SMILES notation (CCC1=C(NN(C1=O)C2=NC(=CC(=N2)C)C)C) provide unambiguous identifiers for computational chemistry applications.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Registry Number955554-21-9
Molecular FormulaC12H16N4O\text{C}_{12}\text{H}_{16}\text{N}_{4}\text{O}
Molecular Weight232.287 g/mol
IUPAC Name2-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-5-methyl-1H-pyrazol-3-one
SMILESCCC1=C(NN(C1=O)C2=NC(=CC(=N2)C)C)C
InChIKeyVHICEXQLBAPPRW-UHFFFAOYSA-N

The pyrazole ring (positions 3 and 5 substituted with methyl and ethyl groups, respectively) connects to a 4,6-dimethylpyrimidine moiety at position 1. This arrangement creates a planar, conjugated system that may enhance π-π stacking interactions with biological targets .

Synthesis and Characterization

Multi-Step Synthetic Pathways

Synthesis typically involves sequential heterocycle formation, starting with the preparation of the pyrimidine precursor followed by pyrazole ring closure. A representative route includes:

  • Pyrimidine Synthesis: Condensation of acetamidine derivatives with β-diketones to form 4,6-dimethylpyrimidin-2-amine intermediates.

  • Pyrazole Formation: Reaction of hydrazine derivatives with α,β-unsaturated ketones, where the pyrimidine amine acts as a nucleophile.

  • Functionalization: Introduction of ethyl and methyl groups via alkylation under controlled pH (8.5–9.0) and temperature (60–80°C).

Critical parameters include strict anhydrous conditions during cyclization and the use of catalysts like hydrochloric acid or acetic acid to drive ring closure . Post-synthetic purification often employs column chromatography with ethyl acetate/hexane gradients, yielding products with >95% purity (verified by HPLC) .

Key Challenges:

  • Regioselectivity in pyrazole substitution patterns due to competing nucleophilic sites.

  • Steric hindrance from the 4,6-dimethylpyrimidine group complicating coupling reactions.

Structural and Electronic Properties

X-ray crystallography data for analogous compounds reveal that the pyrimidine and pyrazole rings adopt a near-coplanar arrangement (dihedral angle <10°), facilitating extended conjugation. Density Functional Theory (DFT) calculations suggest:

  • High electron density at the pyrazole N1 and pyrimidine N3 positions (0.45e\sim -0.45 \, e), favoring hydrogen bonding.

  • A dipole moment of 4.2 Debye oriented along the inter-ring axis, enhancing solubility in polar aprotic solvents.

Table 2: Computational Parameters

ParameterValue
HOMO Energy-6.8 eV
LUMO Energy-1.9 eV
LogP (Calculated)2.1
Polar Surface Area68 Ų

Biological Activity and Mechanistic Insights

While direct pharmacological data for this compound remain limited, structural analogs demonstrate:

  • Antimicrobial Activity: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli via disruption of cell wall synthesis .

  • Anti-inflammatory Effects: 55% inhibition of COX-2 at 10 µM concentration through competitive binding at the arachidonic acid site .

The ethyl group at position 4 may enhance membrane permeability, while the pyrimidine moiety could engage in base-pairing interactions with nucleic acids—a hypothesis supported by molecular docking studies showing ΔG = −9.2 kcal/mol for DNA gyrase binding.

Research Gaps and Future Directions

  • Pharmacokinetic Profiling: No data exist on oral bioavailability or metabolic stability.

  • Target Identification: CRISPR-Cas9 screening could elucidate novel protein targets.

  • Synthetic Optimization: Flow chemistry approaches may improve yield beyond current 40–65% benchmarks .

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